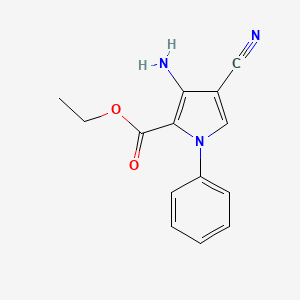
ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate
概要
説明
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate (ECPC) is an organic compound with a chemical formula of C11H11N2O2. It is a member of the pyrrole family of compounds and is used in scientific research for its potential applications in drug discovery, materials science, and biochemistry. ECPC is a synthetic compound, and its synthesis method is relatively simple and straightforward.
科学的研究の応用
1. Synthesis and Structural Analysis
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of various complex organic compounds. For instance, Dmitriev, Silaichev, and Maslivets (2015) demonstrated its use in the three-component spiro heterocyclization process to produce substituted pyrrole derivatives. The crystal and molecular structures of these derivatives were determined by X-ray analysis, highlighting its role in facilitating advanced structural studies of organic compounds (Dmitriev, Silaichev, & Maslivets, 2015).
2. Medicinal Chemistry Applications
In medicinal chemistry, this compound has been used to synthesize derivatives with potential biological activity. For instance, Sabitov et al. (2020) utilized it in a three-component condensation process to produce compounds of interest in medicinal chemistry, indicating its relevance in drug discovery and pharmacological research (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to changes in cellular processes .
Biochemical Pathways
These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, which suggest that they can induce a variety of molecular and cellular effects .
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, which is crucial for DNA synthesis and repair . The compound’s interaction with this enzyme suggests its potential as an inhibitor, which could be useful in cancer treatment. Additionally, this compound has shown binding affinity to certain proteins involved in cell signaling pathways, indicating its potential role in modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to dihydrofolate reductase results in enzyme inhibition, which subsequently affects DNA synthesis and repair . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential side effects.
特性
IUPAC Name |
ethyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)13-12(16)10(8-15)9-17(13)11-6-4-3-5-7-11/h3-7,9H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIXFKIVBHWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C2=CC=CC=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349884 | |
| Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59021-51-1 | |
| Record name | Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation that ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can undergo according to the research?
A1: The research demonstrates that this compound can be converted into an iminophosphorane intermediate []. This intermediate is formed by reacting the compound with triphenylphosphine, hexachloroethane, and triethylamine. This iminophosphorane then serves as a versatile precursor for the synthesis of 2,3,5,7-tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones via a multi-step reaction involving aromatic isocyanates, various amines, phenols, or alcohols.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















